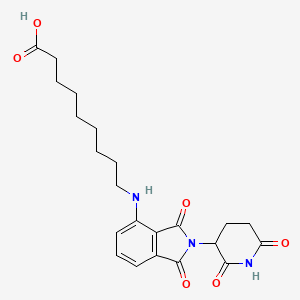

9-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)nonanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “9-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)nonanoic acid” is a derivative of pomalidomide linked with diphenylcarbamide . It is synthesized from 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material .

Synthesis Analysis

The synthesis of this compound involves several step reactions of substitution, click reaction, and addition reaction . The detailed operation is as follows: the 2-(2,6-dioxo-piperidin-3-yl)-4-fluoro-isoindole-1,3-dione reacted with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and N,N-diisopropylethylamine (DIPEA) in the N,N-dimethylformamide (DMF) to form compound 2. Compound 2 reacted with 3-ethynylaniline or 4-ethynylaniline to form compound 3 or 4 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include substitution, click reaction, and addition reaction .Scientific Research Applications

Chemical Synthesis and Structural Properties

Synthesis and Structural Analyses : 9-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)nonanoic acid, as part of a broader group of dioxopiperidin and dioxoisoindolin compounds, has been synthesized and structurally analyzed. Such compounds, including those with dioxopiperidin and dioxoisoindolin structures, are used in chemical synthesis processes and have been characterized through various analytical and spectral methods (Hanefeld et al., 1996), (Bedair et al., 2006).

Crystallography and Molecular Structure : The molecular structures of related compounds have been established using X-ray crystallography and quantum calculations. These analyses provide insights into the hydrogen bonding characteristics and structural motifs of these molecules, essential for understanding their chemical behavior and potential applications (Al-farhan et al., 2011).

Biomedical Research

Antimicrobial Activity : Some derivatives of dioxoisoindolin compounds have demonstrated antimicrobial activities. These findings suggest potential applications in developing new antimicrobial agents (Bedair et al., 2006), (Al-farhan et al., 2011).

Immunosuppressive Activity : Research on derivatives of dioxoisoindolin has shown promising results in immunosuppressive therapy. Compounds in this class have been synthesized and evaluated for their ability to reduce pro-inflammatory cytokines, offering potential advancements in treating autoimmune diseases (Barbieri et al., 2017).

Material Science and Engineering

Photo-Patternable Epoxy Systems : Certain dioxoisoindolin derivatives have been used in synthesizing novel photo-patternable cross-linked epoxy systems. These systems, applicable in deep UV lithography, demonstrate the versatility of dioxoisoindolin compounds in material science (Huh et al., 2009).

Synthesis of Optically Active Polyamides : Derivatives containing dioxoisoindolin have been used to synthesize optically active polyamides with potential applications in various fields like photonics and optoelectronics (Faghihi et al., 2010).

Analytical and Spectroscopic Applications

- Fluorescent Detection Mechanisms : The study of 2-(4-nitro-1,3-dioxoisoindolin-2-yl) acetic acid, a related compound, offers insights into fluorescent detection mechanisms. This research is significant for developing sensitive and selective analytical methods in various scientific fields (Yang et al., 2021).

Mechanism of Action

Properties

IUPAC Name |

9-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]nonanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O6/c26-17-12-11-16(20(29)24-17)25-21(30)14-8-7-9-15(19(14)22(25)31)23-13-6-4-2-1-3-5-10-18(27)28/h7-9,16,23H,1-6,10-13H2,(H,27,28)(H,24,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMJVYCYINHWEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2826208.png)

![3-(1-(3,5-dimethylisoxazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2826210.png)

![Ethyl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate](/img/structure/B2826212.png)

![[4-[(Z)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2826215.png)

![6-ethyl 3-methyl 2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2826220.png)

![1-[4-(4-Phenoxypiperidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2826221.png)

![2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2826226.png)

![8-[3-(3,4-Dimethylphenyl)sulfonyl-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2826231.png)